Fevipiprant
Overview
Description
Fevipiprant (INN; code name QAW039) is a drug of the piprant class that was being developed by Novartis . It is a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2) . By 2016 it had advanced to phase III clinical trials for the treatment of asthma .
Molecular Structure Analysis
Fevipiprant is an organic compound with the molecular formula C19H17F3N2O4S . It has a molar mass of 426.41 g/mol . The IUPAC name for Fevipiprant is {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid .
Scientific Research Applications
Asthma Treatment
Reducing Asthma Exacerbations : Fevipiprant has shown promise in reducing asthma exacerbations in patients with severe asthma. Studies like LUSTER-1 and LUSTER-2 indicate modest reductions in exacerbation rates with fevipiprant 450 mg dose, although not statistically significant (Brightling et al., 2020).
Impact on Lung Function : Fevipiprant demonstrated potential in improving lung function in asthma patients, as indicated by changes in pre-dose forced expiratory volume in 1 second (FEV1) (Castro et al., 2021).
Role in Severe Eosinophilic Asthma : Fevipiprant's greatest success has been observed in targeting severe eosinophilic asthma, presenting the possibility of a new orally active therapy for this condition (White et al., 2018).
Inhibition of Eosinophil Activation : It inhibits eosinophil shape change induced by major metabolites of prostaglandin D2, aligning with the reduced sputum and tissue eosinophilia observed in asthma patients (Carstensen et al., 2019).
Reduction in Airway Smooth Muscle Mass : Fevipiprant has shown to reduce airway smooth muscle mass in bronchial biopsies from asthma patients, potentially contributing to amelioration of asthma symptoms (Saunders et al., 2019).
Pharmacokinetics and Drug Interaction
Low Risk of Influencing Co-medication Pharmacokinetics : Studies have shown that fevipiprant has a minor potential for drug-drug interactions as a perpetrator by altering the pharmacokinetics of co-medications (Poller et al., 2019).
Metabolic and Renal Clearance Pathways : Fevipiprant is eliminated by glucuronidation and by direct renal excretion predominantly via organic anion transporter (OAT)
3, and its interaction with probenecid has been studied to understand its elimination pathways (Weiss et al., 2021).
- Analysis of Pharmacokinetics in Different Populations : Population pharmacokinetic analysis of fevipiprant in healthy subjects and asthma patients has been conducted, indicating the impact of disease status on its clearance and highlighting differences in exposure between healthy subjects and asthma patients (Wang et al., 2021).
Synthesis and Biopharmaceutics
Novel Synthesis Approach : A concise synthesis strategy for Fevipiprant using a Johnson-Claisen rearrangement was developed, overcoming limitations in earlier synthesis methods and improving selectivity, yield, and ecological footprint (Mathes et al., 2021).
Biopharmaceutics Modeling : Physiologically based pharmacokinetic and absorption modeling was used to define the safe space for drug product quality attributes, such as dissolution, of fevipiprant during development (Kourentas et al., 2023).
properties
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fevipiprant | |
CAS RN |
872365-14-5 | |
Record name | Fevipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fevipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEVIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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